Cas no 1043-21-6 (Pirenoxine)

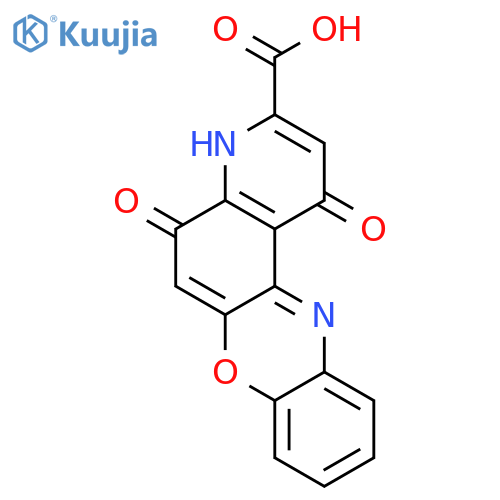

Pirenoxine structure

Pirenoxine 化学的及び物理的性質

名前と識別子

-

- Pirenoxine

- 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid

- 1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid

- 1-HYDROXY-5-OXO-5H-PYRIDO[3,2-A]PHENOXAZINE-3-CARBOXYLIC ACID MONOSODIUM SALT

- Pirenoxine sodium salt

- 1,5-dioxo-1,5-dihydro-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid

- 1-hydroxy-5-oxo-5H-pyrido[3,2-a]-phenoxazine-3-carboxylic acid

- 1-Hydroxy-pyrido-5-phenoxazon-3-carbonsaeure

- Catalin

- Catalin-K (TN)

- Pirenoxina

- Pirenoxina [Spanish]

- Pirenoxinum

- Pirenoxinum [Latin]

- pirfenoxone

- Kary Uni

- Bernetine

- Catalin K

- Catalin【opthalmic remedy】

- 1-Hydroxy-3-carboxy-5H-pyrido[3,2-a]phenoxazin-5-one

- 1-Hydroxy-5-oxo-5H-pyrido[3,2-]phenoxazine-3-carboxylicacid

- 1-Hydroxy-5H-pyrido[3,2-a]phenoxazin-5-one-3-carboxylic acid

- BS-42378

- AKOS015888305

- DTXSID6048335

- PRX

- FT-0603540

- CS-0028168

- 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid;1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid

- 1-hydroxy-5-oxopyrido[3,2-a]phenoxazine-3-carboxylic acid

- CHEMBL1372341

- A800955

- PIRENOXINE [MI]

- PIRENOXINE [INN]

- 4-hydroxy-12-oxo-12H-10-oxa-1,5-diazatetraphene-2-carboxylic acid

- NS00005025

- PIRENOXINE [WHO-DD]

- Cataline

- UNII-27L0EP6IZK

- AM84317

- Catalin-K

- SCHEMBL36173

- 5H-Pyrido[3,2-a]phenoxazine-3-carboxylicacid, 1-hydroxy-5-oxo-

- 1-Hydroxy-5-oxo-5H-pyrido(3,2-a)phenoxazine-3-carboxylic acid

- Pirenoxine (JP17/INN)

- HY-108296

- 27L0EP6IZK

- Q7197959

- 5H-Pyrido(3,2-a)phenoxazine-3-carboxylic acid, 1-hydroxy-5-oxo-

- 1043-21-6

- EINECS 213-872-4

- Pirenoxine [INN:JAN]

- CHEBI:32013

- PIRENOXINE [JAN]

- SCHEMBL22360205

- D01100

- OKPNYGAWTYOBFZ-UHFFFAOYSA-N

- BRD-K65992024-001-01-5

- GLXC-20317

- DB-040533

-

- MDL: MFCD00867148

- インチ: 1S/C16H8N2O5/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12/h1-6H,(H,18,19)(H,21,22)

- InChIKey: OKPNYGAWTYOBFZ-UHFFFAOYSA-N

- ほほえんだ: C1C=C2N=C3C4C(C=C(C(O)=O)NC=4C(=O)C=C3OC2=CC=1)=O

計算された属性

- せいみつぶんしりょう: 308.04300

- どういたいしつりょう: 308.04332136g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 1

- 複雑さ: 771

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 105Ų

- ひょうめんでんか: 0

- 互変異性体の数: 4

じっけんとくせい

- ゆうかいてん: 247-248 ºC

- PSA: 113.52000

- LogP: 2.24480

Pirenoxine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store long-term at 2-8°C

Pirenoxine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P508580-5mg |

Pirenoxine |

1043-21-6 | 5mg |

$110.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | Y1239706-25mg |

5H-Pyrido[3,2-a]phenoxazine-3-carboxylicacid, 1-hydroxy-5-oxo- |

1043-21-6 | 98%(HPLC) | 25mg |

$405 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-482149-5 mg |

Pirenoxine, |

1043-21-6 | 5mg |

¥1,279.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-482149-5mg |

Pirenoxine, |

1043-21-6 | 5mg |

¥1279.00 | 2023-09-05 | ||

| 1PlusChem | 1P0086KC-10mg |

5H-Pyrido[3,2-a]phenoxazine-3-carboxylicacid, 1-hydroxy-5-oxo- |

1043-21-6 | 98% (HPLC) | 10mg |

$400.00 | 2025-02-22 | |

| 1PlusChem | 1P0086KC-25mg |

5H-Pyrido[3,2-a]phenoxazine-3-carboxylicacid, 1-hydroxy-5-oxo- |

1043-21-6 | 98% (HPLC) | 25mg |

$743.00 | 2025-02-22 | |

| MedChemExpress | HY-108296-5mg |

Pirenoxine |

1043-21-6 | ≥95.0% | 5mg |

¥2350 | 2024-07-20 | |

| 1PlusChem | 1P0086KC-5mg |

5H-Pyrido[3,2-a]phenoxazine-3-carboxylicacid, 1-hydroxy-5-oxo- |

1043-21-6 | 98% (HPLC) | 5mg |

$248.00 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1239706-5mg |

5H-Pyrido[3,2-a]phenoxazine-3-carboxylicacid, 1-hydroxy-5-oxo- |

1043-21-6 | 98%(HPLC) | 5mg |

$675 | 2025-02-26 | |

| A2B Chem LLC | AD80956-5mg |

5H-Pyrido[3,2-a]phenoxazine-3-carboxylicacid, 1-hydroxy-5-oxo- |

1043-21-6 | 98%(HPLC) | 5mg |

$79.00 | 2024-04-20 |

Pirenoxine 関連文献

-

Saiprasad N. Nunewar,Bhavana B. Muthyala,Sowmya Dastari,Neelima D. Tangellamudi New J. Chem. 2019 43 14952

-

Minwang Laipan,Jingfang Yu,Runliang Zhu,Jianxi Zhu,Andrew T. Smith,Hongping He,Dermot O'Hare,Luyi Sun Mater. Horiz. 2020 7 715

-

Plaboni Sen,Muktashree Saha,Siddhartha Sankar Ghosh Mater. Adv. 2020 1 2614

-

Tingting Hu,Zi Gu,Gareth R. Williams,Margarita Strimaite,Jiajia Zha,Zhan Zhou,Xingcai Zhang,Chaoliang Tan,Ruizheng Liang Chem. Soc. Rev. 2022 51 6126

1043-21-6 (Pirenoxine) 関連製品

- 18865-46-8(ACTINOMYCIN XOA)

- 138828-05-4(1H-Phenoxazin-2(4aH)-one,3-amino-4a,8-dimethyl-)

- 1043-21-6(Pirenoxine)

- 15585-42-9(Resorufin Butyrate)

- 1402-44-4(Actinomycin F1)

- 1916-59-2(Questiomycin A)

- 195833-46-6(Lipase substrate)

- 185308-24-1(Dipyrido[3,2-b:2',3'-i]phenoxazin-13-ium,1-(3-carboxypropyl)-11-ethyl-1,2,3,4,8,9,10,11-octahydro-)

- 125440-92-8(3H-Phenoxazin-3-one,7-(a-D-mannopyranosyloxy)-)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1043-21-6)Pirenoxine

清らかである:99%/99%

はかる:5mg/10mg

価格 ($):295.0/476.0